Lipophilicity Shift (logP) vs. Unprotected 2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine
The bis-benzoyl protection in the target compound dramatically increases lipophilicity compared to its unprotected parent nucleoside (2'-deoxy-2'-fluoro-4-deoxy-arabinouridine, CAS 136675-88-2). The calculated logP for the target compound is 3.77 , whereas the unprotected analog, lacking benzoyl esters, exhibits a significantly lower logP (estimated <0 based on its polar hydroxyl groups and molecular weight of 230.19 g/mol) . This difference of >3 logP units translates to markedly enhanced passive membrane permeability and altered biodistribution in prodrug applications.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.77 (calculated) |
| Comparator Or Baseline | Unprotected 2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-88-2): LogP estimated <0 |
| Quantified Difference | ΔLogP > 3 units (target more lipophilic) |
| Conditions | Calculated value from vendor datasheet (InvivoChem); comparator LogP estimated based on molecular properties |
Why This Matters
Higher logP improves passive membrane diffusion, making the benzoylated compound a superior prodrug candidate or intermediate for cell-based assays requiring intracellular delivery without active transport.
